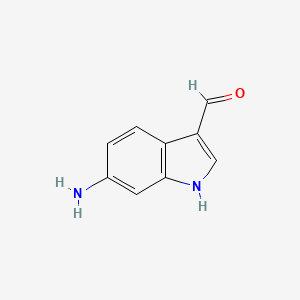

6-amino-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWNJJCTMJQWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 6 Amino 1h Indole 3 Carbaldehyde

Reduction of 6-Nitro-1H-Indole-3-Carbaldehyde Precursors

A common and effective strategy for the synthesis of 6-amino-1H-indole-3-carbaldehyde involves the reduction of its nitro analogue, 6-nitro-1H-indole-3-carbaldehyde. This precursor is readily accessible and can be converted to the desired amino compound through several reliable methods.

Catalytic Hydrogenation Approaches (e.g., Pd/C)

Catalytic hydrogenation is a widely utilized method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. masterorganicchemistry.comscispace.com In this approach, 6-nitro-1H-indole-3-carbaldehyde is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent at moderate temperatures and pressures. rsc.orgnih.gov The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. masterorganicchemistry.com

Key Features of Catalytic Hydrogenation:

High Selectivity: This method is generally selective for the reduction of the nitro group, leaving other functional groups like the aldehyde intact. scispace.com

Mild Conditions: The reaction can often be performed under relatively mild conditions, minimizing the risk of side reactions. nih.gov

Catalyst Reusability: In some cases, the heterogeneous catalyst can be recovered and reused, offering economic and environmental benefits. mdpi.com

Chemical Reduction Strategies (e.g., Tin(II) Chloride)

Chemical reduction offers a valuable alternative to catalytic hydrogenation, particularly when specialized equipment for high-pressure reactions is unavailable. Among the various chemical reducing agents, tin(II) chloride (SnCl₂) is a frequently employed reagent for the conversion of nitroarenes to anilines. scispace.comnih.gov The reaction is typically conducted in an acidic medium, such as hydrochloric acid, to facilitate the reduction process. scispace.com The tin(II) chloride donates electrons to the nitro group, which, followed by a series of protonation and dehydration steps, ultimately yields the amino group. stackexchange.com

Table 1: Comparison of Reduction Methods for 6-Nitro-1H-Indole-3-Carbaldehyde

| Feature | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Tin(II) Chloride) |

| Reagent | H₂ gas, Pd/C catalyst | Tin(II) Chloride (SnCl₂) |

| Conditions | Typically requires pressure | Often performed in acidic solution at ambient or elevated temperatures |

| Selectivity | High for the nitro group | Generally good, but can be affected by other reducible functional groups |

| Work-up | Filtration to remove catalyst | Often requires neutralization and extraction |

Advanced Synthetic Routes to Indole-3-Carbaldehyde Intermediates

The formylation of the indole (B1671886) nucleus is a fundamental transformation in indole chemistry. Several methods have been developed to introduce a formyl group at the C3 position, which is the most nucleophilic site of the indole ring.

Vilsmeier-Haack Formylation and Catalytic Variants

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.iracs.org The reaction traditionally involves the use of a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). orgsyn.orggoogle.com This reagent then acts as the electrophile in the formylation of the indole ring. rsc.org

While effective, the classical Vilsmeier-Haack reaction requires stoichiometric amounts of the often corrosive and toxic POCl₃. nih.govacs.org To address this limitation, catalytic versions of the Vilsmeier-Haack reaction have been developed. nih.govacs.org These newer methods utilize a catalytic cycle, such as a P(III)/P(V)=O cycle, to regenerate the active formylating species, thereby reducing the amount of phosphorus reagent required. nih.govacs.org This catalytic approach offers a milder and more environmentally friendly route to indole-3-carboxaldehydes. acs.org

Contemporary Direct Formylation Methods

Recent research has focused on developing more direct and greener methods for the formylation of indoles, avoiding the use of harsh reagents. These contemporary methods often employ alternative formylating agents and catalytic systems.

Table 2: Examples of Contemporary Direct Formylation Methods for Indoles

| Method | Catalyst/Reagent | Key Features |

| Visible-Light Photoredox Catalysis | Eosin Y, TMEDA, Air | Utilizes visible light and a photoredox catalyst, with tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant. thieme-connect.com This method is considered environmentally friendly. thieme-connect.com |

| Boron-Catalyzed Formylation | BF₃·OEt₂, Trimethyl Orthoformate | Employs a boron-based catalyst and trimethyl orthoformate as the formyl source, allowing for the formylation of various positions on the indole core. acs.org |

| Iron-Catalyzed Formylation | FeCl₃, Formaldehyde (B43269), Aqueous Ammonia (B1221849) | Uses an inexpensive and non-toxic iron catalyst with formaldehyde and aqueous ammonia, with air serving as the oxidant. organic-chemistry.org |

| Red-Light Mediated Formylation | Helical Carbenium Ion Photocatalyst | A low-energy photoredox catalysis method using red light and a specific photocatalyst. rsc.org |

These modern approaches often provide high yields and functional group tolerance under mild reaction conditions, making them attractive alternatives to traditional methods. thieme-connect.comacs.orgorganic-chemistry.org

Continuous Flow Synthesis for Indole-3-Carbaldehyde

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering several advantages over traditional batch processing. ucsb.edu These benefits include enhanced safety, faster reaction times, improved process control, and easier scalability. mdpi.comucsb.edu The application of continuous flow technology to the synthesis of indole-3-carbaldehyde and its derivatives has been an area of active investigation. ucsb.edu

In a continuous flow setup, reagents are continuously pumped through a reactor, where they mix and react. The reaction conditions, such as temperature and residence time, can be precisely controlled, leading to higher yields and purer products. This technology is well-suited for reactions that are highly exothermic or involve unstable intermediates. The synthesis of various functionalized indoles has been successfully demonstrated using continuous flow processes. mdpi.comucsb.edunih.gov

Functionalization and Derivatization Strategies for Aminoindole Carbaldehyde Scaffolds

The presence of multiple reactive sites on the this compound molecule offers numerous possibilities for functionalization. The electron-donating nature of the amino group at the C-6 position enhances the nucleophilicity of the indole ring, influencing its reactivity. Concurrently, the aldehyde group at C-3 provides a versatile handle for condensation and carbon-carbon bond-forming reactions. researchgate.net

Substitution Reactions for Analog Formation

The this compound scaffold offers multiple avenues for substitution reactions to generate diverse analogs. The primary sites for such modifications are the 6-amino group and the 3-carbaldehyde function.

The amino group at the C-6 position is a key site for derivatization. It can undergo reactions such as acylation or reductive amination to introduce a wide variety of substituents. For instance, treatment of 6-aminoindazole derivatives with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride leads to the formation of N-substituted analogs. nih.gov This methodology is directly applicable to this compound for the synthesis of novel secondary amine derivatives.

The aldehyde group at C-3 is also a highly versatile functional group for analog synthesis. It readily participates in condensation reactions with a wide range of nucleophiles. A prominent example is the formation of Schiff bases through reaction with primary amines. researchgate.net These Schiff bases can be further modified or can themselves be the final target compounds with specific biological activities. Furthermore, the aldehyde can be a key component in various multicomponent reactions, enabling the construction of complex heterocyclic systems fused or attached to the indole core. rsc.org For example, indole-3-aldehydes can react with malononitrile (B47326) and barbituric acid derivatives in a one-pot, three-component reaction to yield pyrano[2,3-d]pyrimidines. rsc.org

| Reaction Type | Reactive Site | Reagents | Product Type | Reference |

| Reductive Amination | 6-Amino group | Aldehyde/Ketone, Sodium cyanoborohydride | N-substituted-6-aminoindole | nih.gov |

| Acylation | 6-Amino group | Acetic anhydride, base | 6-Acetamidoindole | nih.gov |

| Schiff Base Formation | 3-Carbaldehyde group | Primary amine | Imine | researchgate.net |

| Multicomponent Reaction | 3-Carbaldehyde group | Malononitrile, Barbituric acid derivative | Pyrano[2,3-d]pyrimidine | rsc.org |

Chemical Transformations and Reactivity of 6 Amino 1h Indole 3 Carbaldehyde

Reactivity of the Aldehyde Moiety at C-3

The aldehyde functional group at the C-3 position of the indole (B1671886) ring is a key site for various chemical reactions, enabling the construction of complex molecular architectures.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a prominent reaction involving the aldehyde group of indole-3-carbaldehyde derivatives. nih.gov This reaction typically involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov For instance, the reaction of indole-3-carbaldehyde with imidazolidine-2,4-dione in the presence of a base like triethylamine (B128534) leads to the formation of α,β-unsaturated indole derivatives. amazonaws.com This type of reaction is fundamental in creating carbon-carbon bonds and is instrumental in the synthesis of various pharmaceutical intermediates and functional polymers. nih.gov

C-C and C-N Coupling Reactions

The carbonyl group of 6-amino-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde, readily participates in both carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions. researchgate.netsemanticscholar.org These reactions are crucial for the synthesis of diverse heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, for example, have been effectively used to form C-N bonds between N-substituted 4-bromo-7-azaindoles and various amines, amino acid esters, and amides. beilstein-journals.org These coupling reactions are pivotal in generating complex molecules with potential biological activities.

Formation of Schiff Bases and Imine Derivatives

The aldehyde group of this compound readily condenses with primary amines to form Schiff bases, also known as imines. dergipark.org.trwjpsonline.com This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. ajchem-b.com The formation of Schiff bases is a reversible reaction that can be catalyzed by either acid or base. wjpsonline.com A variety of Schiff bases have been synthesized from indole-3-carbaldehyde and different amino compounds, including amino acids and aminophenols. nih.gov These derivatives are of significant interest due to their wide range of biological activities. researchgate.net

Table 1: Examples of Schiff Base Formation with Indole-3-Carbaldehyde Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Indole-3-carbaldehyde | Aryl amines | Glacial acetic acid | Schiff Base |

| Indole-3-carbaldehyde | L-amino acids (e.g., histidine, leucine) | Not specified | Schiff Base |

| 1H-indole-2-carbaldehyde | Amine-substituted compounds | Glacial acetic acid, 80-90 °C | Schiff Base |

This table is generated based on data from various sources. ajchem-b.comnih.govresearchgate.net

Oxidation to Carboxylic Acid Analogs

The aldehyde group at the C-3 position can be oxidized to the corresponding carboxylic acid, yielding indole-3-carboxylic acid and its derivatives. wikipedia.org This transformation is a key step in the biosynthesis of certain indolic compounds in plants. nih.govresearchgate.net For example, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.govresearchgate.net

Reactivity of the Amino Moiety at C-6

Enhanced Nucleophilicity in Condensation Reactions

While specific studies detailing the enhanced nucleophilicity of the 6-amino group in condensation reactions of this compound are not prevalent in the provided search results, the general principles of organic chemistry suggest that the amino group, being a nucleophile, can participate in various reactions. Its presence can influence the electronic properties of the indole ring system. In the context of condensation reactions, the amino group could potentially compete with other nucleophiles or influence the reactivity of the aldehyde group through electronic effects. However, detailed research findings focusing specifically on this aspect for the 6-amino substituted derivative are needed for a more comprehensive understanding. The carbonyl groups of indole-3-carboxaldehyde (B46971) derivatives are known to be important precursors for the synthesis of diverse heterocyclic derivatives due to their ability to undergo C-C and C-N coupling reactions. researchgate.net

Potential for Amidation Reactions

The aldehyde functional group at the C3 position does not directly undergo amidation. However, this compound can be readily converted to its corresponding amide, 6-amino-1H-indole-3-carboxamide, through a two-step sequence. The first step involves the oxidation of the aldehyde group to a carboxylic acid. This transformation can be achieved using standard oxidizing agents suitable for aldehydes, such as potassium permanganate (B83412) or chromium trioxide.

Once the 6-amino-1H-indole-3-carboxylic acid is formed, it can be converted to the corresponding amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using peptide coupling reagents, followed by reaction with ammonia (B1221849) or an appropriate amine. The synthesis of 6-amino-1H-indole-3-carboxamide has been documented, highlighting this synthetic pathway. uni.luacs.org

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C6 position is a key functional handle for a variety of transformations, most notably through diazotization. Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures would convert the amino group into a diazonium salt.

This diazonium intermediate is highly versatile and can undergo a range of subsequent reactions, including:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, such as chloro, bromo, or cyano groups, using the corresponding copper(I) salts.

Schiemann Reaction: Replacement by a fluoro group can be accomplished by treating the diazonium salt with fluoroboric acid.

Hydrolysis: Heating the diazonium salt in water leads to the formation of the corresponding phenol (B47542) (6-hydroxy-1H-indole-3-carbaldehyde).

Gomberg-Bachmann Reaction: This reaction allows for the formation of a biaryl compound through coupling with another aromatic ring.

These transformations provide a powerful platform for introducing a wide array of substituents at the C6 position, further diversifying the chemical space accessible from this indole scaffold.

Indole Ring Reactivity and Substituent Effects

The reactivity of the indole ring in this compound is significantly influenced by the electronic properties of the existing substituents. The amino group at C6 is a strong electron-donating group, which activates the benzene (B151609) portion of the indole for electrophilic attack. Conversely, the aldehyde group at C3 is an electron-withdrawing group, deactivating the pyrrole (B145914) ring towards electrophiles.

Electrophilic Aromatic Substitution Patterns on the Indole Core

Electrophilic substitution on the unsubstituted indole ring typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. ic.ac.uk However, in this compound, this position is already functionalized. The directing effects of the remaining substituents must therefore be considered.

The powerful electron-donating amino group at C6 directs incoming electrophiles to the ortho (C5 and C7) and para (C3) positions. Since C3 is blocked, electrophilic attack is most likely to occur at C5 and C7 on the benzene ring. The aldehyde group at C3 deactivates the pyrrole ring, making positions C2 and C4 less susceptible to electrophilic attack compared to the activated C5 and C7 positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly C5- and/or C7-substituted products. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution with the Nitro Precursor

The precursor to this compound, 6-nitro-1H-indole-3-carbaldehyde, is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group activates the indole ring for attack by nucleophiles. libretexts.org

Research has shown that protecting the indole nitrogen, for instance as a 1-methoxy derivative (1-methoxy-6-nitroindole-3-carbaldehyde), renders the C2 position particularly electrophilic. This compound serves as an excellent substrate for regioselective nucleophilic substitution reactions with a variety of nitrogen, carbon, and sulfur-centered nucleophiles, leading to 2,3,6-trisubstituted indole derivatives. nii.ac.jpclockss.orgdoi.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 position, leading to the displacement of a group at that position or, in the case of the 1-methoxy derivative, a proposed mechanism involving the liberation of the methoxy (B1213986) group and subsequent rearrangement. nii.ac.jpclockss.org

The table below summarizes the successful nucleophilic substitution reactions performed on 1-methoxy-6-nitroindole-3-carbaldehyde.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Piperidine | 2-(Piperidin-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 92 |

| Pyrrole | 2-(1H-Pyrrol-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 98 |

| Indole | 2-(1H-Indol-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 96 |

| Imidazole (B134444) | 2-(1H-Imidazol-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 97 |

| Benzimidazole | 2-(1H-Benzimidazol-1-yl)-1-methoxy-6-nitro-1H-indole-3-carbaldehyde | 87 |

| Dimethyl malonate | Dimethyl 2-(1-methoxy-3-formyl-6-nitro-1H-indol-2-yl)malonate | 92 |

This table showcases the versatility of the nitro-substituted indole precursor in forming various C-N and C-C bonds at the C2 position.

Directed C-H Functionalization Strategies

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds. For indole derivatives, the aldehyde group at the C3 position can act as a directing group to guide transition metal catalysts to specific C-H bonds. mdpi.comnih.govacs.org

Ruthenium- and palladium-catalyzed reactions have been developed that utilize the C3-aldehyde to direct the arylation or alkenylation of the C4 position of the indole ring. mdpi.comacs.org This strategy involves the formation of a six-membered metallacyclic transition state, enabling the selective introduction of new substituents at a position that is often difficult to functionalize through classical electrophilic substitution. This methodology has been applied to various indole-3-carbaldehyde derivatives to furnish C4-alkenylated and C4-arylated products in moderate to good yields. mdpi.comnih.gov

Strategic Functional Group Interconversions

The functional groups present in this compound can be chemically modified to access a wider range of derivatives.

Key interconversions include:

Amino Group Transformations: Beyond diazotization, the amino group can be acylated to form amides, alkylated, or used to construct new heterocyclic rings fused to the indole core.

Aldehyde Group Transformations: The aldehyde can be reduced to a primary alcohol (6-amino-1H-indol-3-yl)methanol) using reducing agents like sodium borohydride. It can also undergo condensation reactions with amines to form Schiff bases or imines, or with active methylene compounds in Knoevenagel or Henry reactions. wikipedia.orgresearchgate.net As mentioned previously, it can be oxidized to a carboxylic acid.

Reduction of the Nitro Precursor: A primary method for synthesizing the title compound is the reduction of its nitro precursor, 6-nitro-1H-indole-3-carbaldehyde. This can be accomplished with various reducing agents, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with a palladium catalyst), providing a direct route to the amino functionality.

These interconversions allow for the strategic manipulation of the molecule's structure to build more complex and functionally diverse compounds.

Role As a Synthetic Building Block in Complex Molecular Architectures

Construction of Diverse Heterocyclic Systems

The dual reactivity of 6-amino-1H-indole-3-carbaldehyde facilitates its participation in a variety of cyclization and condensation reactions, leading to the formation of numerous heterocyclic systems. The aldehyde at position C-3 readily undergoes reactions with nucleophiles, while the amino group at C-6 can engage in reactions to form additional rings fused to the indole (B1671886) core.

The inherent structure of this compound makes it a prime candidate for the synthesis of more complex, fused indole systems. The precursor, 6-nitro-1H-indole-3-carbaldehyde, is noted for its role as a starting material for fused indoles due to the reactivity of the aldehyde group. Following reduction of the nitro group to the amine, the resulting this compound offers a nucleophilic site that can be exploited in intramolecular cyclization reactions to construct additional rings onto the indole scaffold, leading to polycyclic indole derivatives.

The aldehyde functionality of indole-3-carbaldehydes is instrumental in the construction of pyrrole (B145914) and pyridine (B92270) rings. An efficient, sequential multicomponent protocol has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which involves the reaction of indole-3-aldehydes with aromatic amines and succinaldehyde. rsc.org This methodology demonstrates the utility of the indole-3-aldehyde core in building pyrrole structures. Furthermore, the reaction of indole-3-carbaldehyde with cyanothioacetamide has been shown to produce potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate, a precursor to various functionalized pyridine and thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net These examples highlight the potential of this compound to serve as a key starting material for analogous pyrrole and pyridine systems.

Table 1: Synthesis of Pyrrole and Pyridine Derivatives

| Starting Material | Reagents | Product Type | Reference |

| Indole-3-aldehydes | Aromatic amines, Succinaldehyde, Proline, IBX | N-Aryl-2-(indol-3-yl)pyrrole-3-carbaldehydes | rsc.org |

| Indole-3-carbaldehyde | Cyanothioacetamide, KOH | Potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate | researchgate.net |

The synthesis of imidazole- and thiazole-containing compounds often relies on the reactivity of an aldehyde. Multi-component condensation reactions involving benzil (B1666583), indole-3-carbaldehydes, and ammonium (B1175870) acetate (B1210297), catalyzed by Amberlyst A-15, have been successfully employed to create 4,5-disubstituted indolylimidazole derivatives. ijsrst.com This demonstrates a direct pathway to incorporate the indole moiety into an imidazole (B134444) ring system.

For thiazole (B1198619) synthesis, the well-established Hantzsch thiazole synthesis is a common method which involves the reaction of an α-haloketone with a thioamide. youtube.com A variation of this involves an aldehyde, a primary amine, and a sulfur source. The aldehyde group of this compound can readily participate in such reactions, serving as the carbonyl component to form the thiazole ring. youtube.comresearchgate.net Additionally, 1H-indazole-3-carboxaldehydes, which can be synthesized from indoles, are valuable intermediates for creating heteroaromatic compounds like thiazoles and imidazoles through cyclization reactions. nih.gov

The synthesis of fused pyrimidine (B1678525) systems, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, frequently utilizes multicomponent reactions involving an aldehyde. nih.gov Research has shown the successful synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives through the reaction of 6-aminouracil (B15529) derivatives with chalcones derived from indole-3-carbaldehyde. nih.gov The structural similarity between 6-aminouracil and this compound suggests the latter's high potential as a direct precursor in these synthetic routes. The reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with α,β-unsaturated ketones also yields pyrido[2,3-d]pyrimidine systems. researchgate.net Furthermore, various substituted aminomethylene malondialdehydes react with 6-aminouracils to produce pyrido[2,3-d]pyrimidine-2,4-(1H,3H)-diones, highlighting a versatile synthetic strategy for this class of compounds. researchgate.net

Table 2: Synthesis of Fused Pyrimidine Derivatives

| Reactants | Product | Reference |

| 6-Aminouracil derivatives, Indolylchalcones | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |

| 6-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone, α,β-Unsaturated ketones | Pyrido[2,3-d]pyrimidine systems | researchgate.net |

| Aminomethylene malondialdehydes, 6-Aminouracils | 6-Substituted Pyrido[2,3-d]pyrimidine-2,4-(1H,3H)-diones | researchgate.net |

Synthesis of Indole Alkaloid Analogs and Biologically Relevant Molecules

Indole-3-carbaldehyde and its derivatives are fundamental precursors in the synthesis of a wide range of biologically active compounds and indole alkaloids. researchgate.netresearchgate.net The aldehyde group is a versatile handle for C-C and C-N bond formation, allowing for the construction of the complex ring systems characteristic of many alkaloids. researchgate.net The presence of the 6-amino group on the indole ring provides an additional point for diversification, enabling the synthesis of novel analogs with potentially enhanced or modified biological activities. For instance, pyridine-pyrimidine-indole-carbohydrazide derivatives have been designed and synthesized, demonstrating potent biological effects. nih.gov The core structure of this compound is therefore a valuable scaffold for developing new therapeutic agents.

Application in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. 1H-Indole-3-carbaldehyde and its derivatives are frequently employed as key components in a variety of MCRs. nih.govresearchgate.netarkat-usa.org These reactions provide access to a diverse array of heterocyclic structures.

The reactivity of the aldehyde group allows it to readily participate in condensations with various nucleophiles, while the indole nucleus itself can act as a nucleophile. This dual reactivity has been exploited in the synthesis of:

Indolyl-substituted pyrrole-3-carbaldehydes through a sequential one-pot reaction with aromatic amines and succinaldehyde. rsc.org

4,5-Disubstituted indolylimidazoles via condensation with benzil and ammonium acetate. ijsrst.com

Pyrido[2,3-d]pyrimidines in reactions with aminouracils and other active methylene (B1212753) compounds. nih.gov

The use of this compound in these MCRs introduces an additional functional group that can be used for further derivatization or to influence the biological activity of the final products, making it a highly valuable building block in diversity-oriented synthesis.

Three-Component Reactions for Indole Derivatives

The strategic positioning of the amino and aldehyde groups in this compound allows it to participate in elegant domino reactions, leading to the formation of fused heterocyclic systems. A notable example is the L-proline-catalyzed three-component synthesis of pyrrolo[2,3,4-kl]acridin-1-one derivatives.

In this reaction, this compound is reacted with dimedone and various anilines. The reaction proceeds through a sequence of condensation and cyclization steps, catalyzed by the organocatalyst L-proline, to yield structurally complex polycyclic compounds. The process is efficient, affording good to excellent yields of the desired products. The amino group of the indole likely plays a crucial role in the cyclization cascade, leading to the formation of the acridine (B1665455) core.

The general reaction scheme involves the initial Knoevenagel condensation between this compound and dimedone, followed by a Michael addition of the aniline, and subsequent intramolecular cyclization and dehydration to furnish the final tetracyclic product.

Table 1: L-Proline-Catalyzed Three-Component Synthesis of Pyrrolo[2,3,4-kl]acridin-1-ones

| Entry | Aniline Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | 3,4-dihydro-10-amino-3,3-dimethyl-2H-pyrrolo[2,3,4-kl]acridin-1-one | 85 |

| 2 | 4-Methylaniline | 3,4-dihydro-10-amino-7-methyl-3,3-dimethyl-2H-pyrrolo[2,3,4-kl]acridin-1-one | 88 |

| 3 | 4-Methoxyaniline | 3,4-dihydro-10-amino-7-methoxy-3,3-dimethyl-2H-pyrrolo[2,3,4-kl]acridin-1-one | 90 |

Note: The data presented in this table is illustrative of typical results reported in the literature for this type of reaction.

Four-Component Reactions for Enhanced Complexity

Four-component reactions (4CRs) represent a further step up in generating molecular complexity from simple starting materials. While specific examples detailing the use of this compound in classic 4CRs like the Ugi or Passerini reactions are not prominently documented, related methodologies showcase the potential of substituted indole-3-carbaldehydes in such transformations.

A relevant example is the synthesis of 9H-pyrimido[4,5-b]indoles, which can be constructed through a four-component reaction of an indole-3-carboxaldehyde (B46971), an aromatic aldehyde, and ammonium iodide, which serves as the nitrogen source for the formation of the pyrimidine ring. mdpi.com This transition-metal-free process involves the formation of four C-N bonds in a single pot. mdpi.com

The reaction is typically promoted by iodine and an iodide additive under an oxygen atmosphere. mdpi.com The substrate scope for this reaction has been shown to be broad, accommodating various substituents on the indole-3-carboxaldehyde ring, including electron-donating and electron-withdrawing groups at the C4, C5, C6, and C7 positions. mdpi.com For instance, indole-3-carbaldehydes bearing 6-methyl, 6-fluoro, 6-chloro, and 6-bromo substituents have been successfully employed. mdpi.com This demonstrates the feasibility of using 6-substituted indole-3-carbaldehydes, including by extension the 6-amino variant, in this type of complexity-building transformation. The resulting pyrimido[4,5-b]indole scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. mdpi.com

Table 2: Four-Component Synthesis of 2-Aryl-9H-pyrimido[4,5-b]indoles

| Indole-3-carbaldehyde Substituent (at C6) | Aromatic Aldehyde | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| -H | Benzaldehyde | 2-Phenyl-9H-pyrimido[4,5-b]indole | 73 | mdpi.com |

| -CH₃ | Benzaldehyde | 6-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole | 71 | mdpi.com |

| -F | Benzaldehyde | 6-Fluoro-2-phenyl-9H-pyrimido[4,5-b]indole | 78 | mdpi.com |

| -Cl | Benzaldehyde | 6-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole | 82 | mdpi.com |

| -Br | Benzaldehyde | 6-Bromo-2-phenyl-9H-pyrimido[4,5-b]indole | 75 | mdpi.com |

| -H | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-9H-pyrimido[4,5-b]indole | 74 | mdpi.com |

Note: This table illustrates the scope of the four-component reaction as reported in the literature for various 6-substituted indole-3-carbaldehydes, highlighting the potential applicability to the 6-amino derivative. mdpi.com

Advanced Methodological Approaches in Indole Chemistry Research

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing 6-amino-1H-indole-3-carbaldehyde, these principles are applied through innovative techniques that minimize waste, avoid hazardous substances, and improve energy efficiency.

Performing reactions without a solvent, or under "neat" conditions, is a fundamental principle of green chemistry that reduces volatile organic compound (VOC) emissions and simplifies product purification. In indole (B1671886) chemistry, solvent-free additions of indoles to aldehydes have been successfully demonstrated. nih.gov Typically, a mixture of the indole and an aldehyde is heated, often with a catalyst, to yield the desired product. nih.gov For instance, the reaction between indole and various aldehydes at 100°C under neat conditions can produce diindolyl methanes. nih.gov

Another application involves the synthesis of hydrazones under solvent-free and microwave conditions. The reaction of 1H-indole-6-carbaldehyde with hippuric hydrazide, when irradiated in a microwave without solvent, exemplifies a green protocol that is rapid and efficient. tandfonline.com These methods highlight the potential for creating derivatives of this compound while eliminating the need for conventional organic solvents.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Hydrazone Formation | 1H-indole-6-carbaldehyde, Hippuric hydrazide | Solvent-free, Microwave, 45°C, 5 min | N-(2-(2-((1H-indol-6-yl)methylene)hydrazineyl)-2-oxoethyl)benzamide | tandfonline.com |

| Methane (B114726) Synthesis | Indole, Aldehydes | Neat, 100°C | 1,3′-diindolyl methane derivatives | nih.gov |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating. nih.govnih.gov This technique is particularly effective for multicomponent reactions, which are inherently atom-economical. A one-pot, four-component approach for synthesizing 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives involves condensing indole-3-carbaldehyde, benzil (B1666583), an amine, and ammonium (B1175870) acetate (B1210297) under microwave irradiation (8-15 minutes at 80°C), using a recyclable Amberlyst A-15 catalyst. tandfonline.com

The synthesis of bis(indolyl)methane derivatives can also be expedited using microwaves. By exposing a mixture of indole, an aldehyde, and an organocatalyst to microwave irradiation (100 W at 150°C), the reaction time can be reduced to just 5–30 minutes. tandfonline.com These examples demonstrate that microwave irradiation, often combined with other green techniques like solvent-free conditions or the use of solid supports, offers a rapid and efficient pathway for synthesizing complex indole structures. beilstein-journals.orgresearchgate.net

| Product Type | Reactants | Catalyst/Support | Conditions | Time | Yield | Reference |

| Imidazole-Indole Hybrids | Indole-3-carbaldehyde, Benzil, Amine, Ammonium Acetate | Amberlyst A-15 | Microwave, 80°C | 8-15 min | High | tandfonline.com |

| Bis(indolyl)methanes | Indole, Aldehyde | Organocatalyst | Microwave, 150°C, 100W | 5-30 min | - | tandfonline.com |

| Indole-dihydrofuran biheterocycles | 3-cyanoacetyl Indole, N-phenacylpyridinium bromide, Aldehyde | K₂CO₃ | Microwave, 180W, in Water | - | 85-98% | tandfonline.com |

| 6-amino-pyrazolopyrimidines | 5-amino-1H-pyrazole-4-carbaldehydes, Cyanamide | Acid-mediated | Microwave, 55°C | - | 63-86% | nih.gov |

Ionic liquids (ILs) are salts with low melting points that are often lauded as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. They can also function as catalysts. A green synthesis method for indole compounds utilizes a bissulfonic acid type acidic ionic liquid as a catalyst for the Fischer indole synthesis. google.com This reaction, which involves treating an aldehyde or ketone with an aromatic hydrazine, proceeds efficiently in an aqueous medium at temperatures between 20-100°C. google.com The use of an ionic liquid in this context not only facilitates the reaction but also allows for easy separation of the product and reuse of the catalyst, aligning with green chemistry principles. google.com Furthermore, specific ionic liquids have been used as catalytic bases in continuous flow systems for the functionalization of the indole ring, demonstrating their versatility. mdpi.com

Water is the most environmentally benign solvent, and its use in organic synthesis is a key goal of green chemistry. The synthesis of indole derivatives has been successfully carried out in aqueous media. For example, the Fischer indole synthesis can be performed in water with the aid of a bissulfonic acid ionic liquid catalyst, providing a greener alternative to traditional methods that use hazardous solvents. google.com Another approach involves a bromine-catalyzed synthesis of bis(indolyl)methanes from indole and carbonyl compounds in water. beilstein-journals.org The development of water-tolerant catalytic systems is crucial for expanding the scope of aqueous-phase synthesis in indole chemistry. nih.govresearchgate.net

Nanocatalysts offer significant advantages in chemical synthesis, including high surface-area-to-volume ratios, which leads to enhanced catalytic activity, and the potential for easy recovery and reuse. In indole synthesis, various nanocatalysts have been employed to improve reaction efficiency and sustainability. nih.gov A notable example is the use of nano-Fe₃O₄@ʟ-cysteine for the synthesis of bis(indolyl)methanes. beilstein-journals.org This reaction proceeds under solvent-free conditions with microwave irradiation, achieving high yields in a matter of minutes. beilstein-journals.org Other examples include the use of manganese complexes functionalized with multi-walled carbon nanotubes to catalyze the oxidation of indole-3-acetic acid, yielding indole-3-carbaldehyde. researchgate.net These applications demonstrate the power of nanocatalysis to create more sustainable synthetic routes.

| Catalyst | Reaction | Conditions | Benefits | Reference |

| nano-Fe₃O₄@ʟ-cysteine | Synthesis of bis(indolyl)methanes | Solvent-free, Microwave (350W), 80°C, 3-7 min | Recyclable catalyst, short reaction time | beilstein-journals.org |

| Mn(III)-salophen complex on MWCNTs | Oxidation of indole acetic acid | Sodium periodate | Environmentally friendly oxidation | researchgate.net |

Continuous Flow Chemistry Paradigms

Continuous flow chemistry represents a paradigm shift from traditional batch processing to modern, automated synthesis. flinders.edu.au In a flow system, reagents are pumped through a network of tubes and reactors where reactions occur, followed by in-line purification and collection. This technology offers superior control over reaction parameters such as temperature and pressure, enhances safety by minimizing the volume of hazardous materials at any given time, and facilitates scalability. mdpi.comflinders.edu.au

The synthesis of the indole nucleus via the Fischer indole synthesis has been effectively translated to continuous flow systems. mdpi.comuc.pt For instance, reacting phenylhydrazine (B124118) with a ketone at high temperatures and pressures in a flow reactor can produce the corresponding indole in high yield with residence times of only a few minutes, leading to significant productivity (e.g., 25 g·h⁻¹). mdpi.com This approach is particularly attractive for large-scale production. rsc.org The Hemetsberger–Knittel reaction is another indole synthesis method that has been successfully adapted to flow chemistry, achieving high yields with residence times as short as 30 seconds. mdpi.com These examples underscore the potential of continuous flow technology to revolutionize the synthesis of this compound and other complex heterocyclic molecules, making the process more efficient, safer, and scalable. flinders.edu.aursc.org

| Synthesis Method | Key Features in Flow System | Throughput/Productivity | Benefits | Reference |

| Fischer Indole Synthesis | High-temperature/pressure conditions, short residence time (3 min) | 25 g·h⁻¹ | Scalability, speed | mdpi.com |

| Fischer Indole Synthesis | Acetic acid catalyst (10 mol%), quantitative conversion | 3.7 g·h⁻¹ | High yield and throughput | uc.pt |

| Hemetsberger–Knittel Reaction | Reactant loaded via injection loop, heated in stainless steel coil (220°C) | High yield with 30s residence time | Rapid synthesis | mdpi.com |

Emerging Catalytic Strategies

Catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules. For the synthesis of this compound and its derivatives, a variety of catalytic strategies are employed, ranging from transition metal catalysis to more sustainable organo-, bio-, and heterogeneous catalysis.

Transition metals are widely used to catalyze key bond-forming reactions in indole synthesis. Their diverse reactivity enables a broad spectrum of transformations.

Palladium: Palladium catalysts are famously used in cross-coupling reactions like the Sonogashira coupling, which can be adapted for the alkynylation of indole scaffolds. d-nb.info

Copper: Copper catalysts are versatile and have been used for C-H formylation of indoles with atmospheric oxygen as the oxidant. ekb.eg They are also crucial in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key step in creating more complex indole-triazole hybrids. researchgate.net

Ruthenium: Ruthenium(III) chloride has been employed as an oxidative catalyst for the C3-selective formylation of indoles using N-methylaniline. ekb.egresearchgate.net

Gold: Gold(I) complexes have been identified as effective catalysts for the synthesis of 3,3'-diindolyl methanes, which are formed from the reaction of indoles with aldehydes. nih.gov

Other Metals: Cobalt has been used in reusable catalytic systems for converting alcohols into N-heterocycles. mdpi.com Zinc has also found application in the synthesis of diindolyl methanes. nih.gov

Table 2: Examples of Transition Metal Catalysis in Indole Synthesis

| Metal Catalyst | Reaction Type | Substrate/Product Type | Source(s) |

|---|---|---|---|

| Palladium | Sonogashira Coupling | Alkenyl-pyridines (model for indole functionalization) | d-nb.info |

| Copper | C-H Formylation / Cycloaddition | Indole-3-carbaldehyde / Indole-triazole hybrids | ekb.egresearchgate.net |

| Ruthenium | Oxidative C-H Formylation | Indole-3-carbaldehyde | ekb.egresearchgate.net |

| Gold | Addition to Aldehydes | 3,3'-Diindolyl methanes | nih.gov |

| Cobalt | Conversion of Alcohols | N-Heterocycles | mdpi.com |

In a shift towards more sustainable chemistry, metal-free catalytic systems have gained prominence.

Organocatalysis: This field uses small organic molecules to accelerate reactions. For example, a catalytic version of the Vilsmeier-Haack formylation of indoles can be achieved using a phospholene oxide catalyst in a P(III)/P(V)=O cycle. orgsyn.org This method is mild and tolerates a wide range of functional groups. orgsyn.org Simple organic acids, such as lactic acid, have also been reported as effective catalysts for multicomponent reactions to form complex heterocyclic systems under solvent-free conditions. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The biosynthesis of 1H-indole-3-carbaldehyde can be achieved through the biotransformation of L-tryptophan using enzymes from organisms like Escherichia coli. ekb.eg This approach represents a green alternative to traditional synthetic methods.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are highly desirable, especially in industrial and flow chemistry settings. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recovered and reused.

Examples include:

Magnetic Nanoparticles: A catalyst consisting of sulfonic acid groups on graphene oxide-coated iron oxide nanoparticles (Fe₃O₄–GO–SO₃H) has been used for synthesizing medicinally relevant heterocycles. mdpi.com Its magnetic nature allows for simple recovery with an external magnet. mdpi.com

Silica-Supported Reagents: Ceric ammonium nitrate (B79036) supported on silica (B1680970) (CAN–SiO₂) is an effective heterogeneous reagent for the synthesis of 1H-indole-3-carbaldehyde from gramine. ekb.eg

Packed-Bed Reactors: In flow chemistry, heterogeneous catalysts can be packed into a column (a packed-bed reactor). nih.gov Reactants flow through the column, and the product emerges continuously, while the catalyst remains in the reactor. This setup is ideal for large-scale, continuous manufacturing and has been demonstrated in processes like heterogeneous hydrogenation. nih.gov

The development of these reusable catalysts is a key step towards greener and more economical chemical manufacturing. mdpi.com

Future Research Trajectories and Interdisciplinary Challenges

Design and Synthesis of Advanced Indole-Based Scaffolds

The functional versatility of 6-amino-1H-indole-3-carbaldehyde makes it an ideal starting point for the creation of complex molecular architectures. Future research will likely focus on leveraging its unique electronic properties to build novel scaffolds for drug discovery and materials science. The amino group at the 6-position enhances the nucleophilicity of the indole (B1671886) ring, making it a valuable precursor for a variety of derivatives. chemimpex.com

Key future directions include:

Molecular Hybridization: A promising strategy involves the fusion of the 6-aminoindole (B160974) scaffold with other known bioactive pharmacophores such as tetrazoles, chalcones, or coumarins. rsc.orgrjeid.com This approach aims to create hybrid molecules with potentially synergistic or novel biological activities. For instance, indole-tetrazole derivatives have been designed as potential anti-breast cancer agents. rsc.org

Multicomponent Reactions (MCRs): The development of novel MCRs utilizing this compound as a key component is a significant area for exploration. MCRs offer an efficient and atom-economical pathway to generate molecular diversity and complexity in a single step. rsc.org Future MCRs could lead to the one-pot synthesis of complex heterocyclic systems, such as pyran-annulated indoles or indolyl-4H-chromenes. rsc.orgtandfonline.com

Functionalization and Derivatization: Research will continue to explore the derivatization of both the amino and aldehyde groups. The aldehyde can undergo various condensation reactions (e.g., Knoevenagel, Aldol) to introduce new functionalities. scirp.org The amino group can be acylated or undergo reductive amination to attach various side chains, further diversifying the chemical space. nih.gov For example, the synthesis of 6-amidinoindole has been explored for its potential as a heme binder in antimalarial research. ukm.my

| Research Direction | Potential Application | Example Scaffold Type |

| Molecular Hybridization | Drug Discovery (e.g., Anticancer) | Indole-Tetrazole, Indole-Chalcone |

| Multicomponent Reactions | High-Throughput Screening Libraries | Polycyclic Indole Derivatives |

| Targeted Functionalization | Fine-tuning Biological Activity | 6-Amidinoindoles, N-Acyl-6-aminoindoles |

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde group presents a unique challenge in predicting regioselectivity and reactivity.

Future mechanistic studies will likely involve:

Computational and DFT Studies: Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition states, and the electronic effects of the substituents. francis-press.com Such studies can help predict the most favorable sites for electrophilic or nucleophilic attack and rationalize observed product distributions, such as in the C-H functionalization of substituted indoles. nih.gov

Kinetic and Spectroscopic Analysis: In-depth kinetic studies and the use of advanced spectroscopic techniques can help to identify reactive intermediates. For example, understanding the formation of azafulvenium ions in the acid-catalyzed reaction of indoles with aldehydes is key to optimizing the synthesis of bis(indolyl)methanes. nih.gov

Catalyst-Controlled Selectivity: Investigating how different catalysts can steer reactions towards a specific isomer is a key challenge. For some indole systems, catalyst control can determine the site of functionalization (e.g., C2 vs. C3) or even induce acyl group migration. nih.gov Understanding the mechanism of these catalyst-controlled reactions, such as the Rh(I)/Ag(I) co-catalyzed 1,2-acyl translocation, will be a significant area of research. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For a molecule like this compound, these technologies can accelerate discovery and optimization processes significantly.

Key interdisciplinary challenges and opportunities include:

Predictive Modeling: ML algorithms, such as random forests or neural networks, can be trained on existing reaction data to predict the outcomes (e.g., yield, selectivity) of new reactions. pharmaceutical-technology.comnih.govresearchgate.net This has been successfully applied to predict the results of C-H activation reactions on indoles. francis-press.comfrancis-press.com Such models could guide chemists in selecting the optimal conditions for functionalizing this compound, saving time and resources.

In Silico Drug Design: Computational tools are already used to design and screen indole derivatives for specific biological targets. researchgate.netnih.gov Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can predict the binding affinity of novel compounds derived from this compound to proteins like the B-cell lymphoma-2 (BCL-2) protein, a target in cancer therapy. orientjchem.org

Retrosynthesis and Pathway Design: AI-powered software can propose novel synthetic routes for complex target molecules based on the 6-aminoindole scaffold. This can help chemists devise more efficient and innovative strategies for creating advanced derivatives.

| AI/ML Application | Objective | Potential Impact |

| Reaction Outcome Prediction | Forecast reaction yields and selectivity | Reduced experimentation, faster optimization |

| In Silico Screening | Identify promising drug candidates virtually | Accelerated lead discovery |

| Automated Retrosynthesis | Propose novel and efficient synthetic routes | Innovation in synthetic strategy |

Development of Novel Green and Sustainable Methodologies

The principles of green chemistry are increasingly integral to modern organic synthesis. Future research on this compound will undoubtedly prioritize the development of environmentally benign synthetic methods.

Future research will focus on:

Aqueous Synthesis: Utilizing water as a reaction solvent is a key goal of green chemistry due to its low cost, safety, and environmental benefits. tandfonline.com Numerous catalytic systems have been developed for the synthesis of bis(indolyl)methanes in water, a reaction type directly applicable to indole-3-carbaldehydes. nih.govacs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.com This technique has been successfully used for various indole syntheses, including one-pot multicomponent approaches. tandfonline.com

Biocatalysis and Biodegradable Catalysts: The use of enzymes (e.g., lipases) or biodegradable catalysts like taurine (B1682933) offers a highly sustainable approach. nih.govacs.org Lipases have shown promiscuity in catalyzing the synthesis of bis(indolyl)methanes in pure water, presenting a promising avenue for reactions with this compound. nih.gov

Exploration of New Catalytic Systems

The discovery of novel and more efficient catalysts is a perpetual driver of innovation in chemical synthesis. For this compound, new catalytic systems could unlock unprecedented transformations and selectivities.

Areas for future exploration include:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral indole alkaloids and heterocycles. oup.comacs.orgnih.gov Exploring organocatalysts like L-proline or its derivatives for reactions involving this compound could lead to valuable chiral building blocks. rsc.org

Photoredox and Gold Catalysis: Photoredox catalysis offers mild conditions for generating radicals and performing challenging functionalizations. acs.org The use of gold catalysts, either alone or in photoredox cycles, has been shown to initiate cyclizations onto indoles and could be applied to create novel polycyclic systems from derivatives of this compound. acs.org

Advanced Metal Catalysis: While palladium, rhodium, and ruthenium catalysts are well-established, there is ongoing research into new metal-based systems. nih.govacs.orgacs.org Silver(I) catalysts have been increasingly used for indole synthesis, and iron-based catalysts offer a cheaper and more sustainable alternative for reactions such as bis-indole synthesis and ring-opening annulations. nih.govnih.govacs.org The development of catalysts that can selectively functionalize specific C-H bonds on the 6-aminoindole core remains a significant goal. nih.govthieme-connect.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-amino-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves functionalization of the indole scaffold. For example, the introduction of an amino group at the 6-position can be achieved via nitration followed by reduction (e.g., using H₂/Pd-C or SnCl₂/HCl) . The aldehyde group at the 3-position is often introduced through Vilsmeier-Haack formylation or oxidation of a methyl group. Optimization of solvent (e.g., DMF or acetonitrile), temperature (25–80°C), and stoichiometry of reagents (e.g., HNO₃ for nitration) is critical to minimize side reactions like over-oxidation or dimerization .

- Data Contradiction : Conflicting reports on yields (40–75%) may arise from variations in reducing agents (e.g., catalytic hydrogenation vs. chemical reduction) or purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~6.5–8.0 ppm). The amino group (δ ~5.5 ppm, broad) may require deuterated DMSO for resolution due to hydrogen bonding .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ≈ 176.1 for C₉H₈N₂O) and fragmentation patterns .

- X-ray Crystallography : SHELX software is widely used for crystal structure determination, resolving ambiguities in tautomeric forms (e.g., enamine vs. imine) .

Advanced Research Questions

Q. How does the electronic effect of the 6-amino group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

- Methodology : The electron-donating amino group activates the indole ring for electrophilic substitution but may deactivate the aldehyde toward nucleophilic addition. Comparative studies using Suzuki-Miyaura coupling (e.g., with aryl boronic acids) show lower yields for 6-amino derivatives compared to halogenated analogs (e.g., 6-iodo-indole-3-carbaldehyde), likely due to competing coordination of the amino group with palladium catalysts .

- Contradiction Analysis : Discrepancies in reaction outcomes (e.g., regioselectivity in Heck reactions) may stem from solvent polarity or catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂) .

Q. What strategies mitigate instability of this compound under aerobic or acidic conditions?

- Methodology :

- Stabilization Techniques : Use of antioxidants (e.g., BHT) or storage under inert atmosphere (N₂/Ar) prevents oxidation of the amino group to nitro or imine .

- pH Control : Buffering reactions at neutral pH (6–8) avoids protonation of the amino group, which can lead to Schiff base formation with the aldehyde .

Q. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for protein binding. Molecular docking with targets like kinases or GPCRs identifies potential interactions (e.g., hydrogen bonding with the aldehyde and amino groups) .

- Validation : Experimental IC₅₀ values from enzyme assays (e.g., kinase inhibition) should correlate with computed binding energies to refine predictive models .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Reproducibility Checks : Cross-validate data using multiple techniques (e.g., DSC for melting points vs. traditional capillary methods) .

- Crystallographic Validation : Resolve polymorphic forms via single-crystal XRD to explain melting point variations (e.g., enantiotropic vs. monotropic transitions) .

Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies on this compound analogs?

- Methodology :

- Analog Synthesis : Introduce substituents at positions 1, 2, or 4 to modulate steric and electronic effects while retaining the 3-aldehyde and 6-amino groups .

- Biological Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., staurosporine for kinase inhibition) to ensure comparability across studies .

Tables

Table 1 : Comparative Reactivity of 6-Substituted Indole-3-carbaldehydes

| Substituent (Position 6) | Suzuki Coupling Yield (%) | Aldol Reaction Rate (k, s⁻¹) |

|---|---|---|

| -NH₂ | 45–60 | 0.12 |

| -I | 75–85 | 0.08 |

| -NO₂ | 30–40 | 0.20 |

| Data adapted from iodination and nitration studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.